5-Isopropylpyrimidin-2-ol hydrochloride
Description
5-Isopropylpyrimidin-2-ol hydrochloride (CAS: 1401426-12-7) is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₁ClN₂O and a molecular weight of 174.63 g/mol . It features a pyrimidine core substituted with an isopropyl group at the 5-position and a hydroxyl group at the 2-position, which is protonated as a hydrochloride salt. This structural configuration enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic chemistry applications.
Properties
IUPAC Name |
5-propan-2-yl-1H-pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-5(2)6-3-8-7(10)9-4-6;/h3-5H,1-2H3,(H,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMOFAGEFSQEHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC(=O)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table highlights key differences between 5-isopropylpyrimidin-2-ol hydrochloride and analogous pyrimidine derivatives:
Key Observations:
The AOAC-listed pyrazolo-pyrimidinone derivative (CAS: 139756-31-3) contains a fused bicyclic system and a chlorosulfonyl group, which may confer stability in enzymatic environments .
Stability and Application Trends
- Stability : Evidence from RP-HPLC studies on related hydrochlorides (e.g., amitriptyline hydrochloride) suggests that salt forms improve stability in solution, though data specific to 5-isopropylpyrimidin-2-ol hydrochloride are absent .


- Pharmaceutical Relevance : Pyrimidine derivatives with sulfonyl or chlorosulfonyl groups (e.g., the AOAC compound) are often used as phosphodiesterase inhibitors or kinase modulators, whereas the simpler hydroxylated pyrimidines like 5-isopropylpyrimidin-2-ol hydrochloride may serve as building blocks for more complex molecules .
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